3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); conditionssolvent (e.g., ethanol), base (e.g., sodium hydroxide).
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity, potentially disrupting metal-dependent processes in cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol
- 1H-Benzimidazol-2-yl(phenyl)methanone
- Quinoxaline derivatives
Uniqueness
Compared to similar compounds, 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of structural features, including the benzimidazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
84586-84-5 |
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Molecular Formula |
C16H11ClN4S3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C16H11ClN4S3/c17-11-7-5-10(6-8-11)14-20-21(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,18,19) |
InChI Key |
KDTVVKXQKOXDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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